tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being tert-butyl 4-[[4-(hydrazinecarbonyl)phenyl]methyl]piperazine-1-carboxylate. The compound is registered under Chemical Abstracts Service number 2108527-05-3, providing unambiguous identification in chemical databases and literature. Alternative nomenclature includes the systematic name 1-Piperazinecarboxylic acid, 4-[[4-(hydrazinylcarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester, which explicitly describes the structural components and their connectivity.
The compound belongs to the broader class of piperazine carboxylates, specifically representing a benzyl-substituted derivative with hydrazide functionality. The presence of the tert-butyl protecting group classifies it within the category of Boc-protected piperazines, commonly employed in synthetic organic chemistry for selective functionalization strategies. The hydrazinocarbonyl substituent on the benzyl ring introduces additional chemical reactivity and potential for hydrogen bonding interactions, distinguishing this compound from simpler piperazine derivatives.
The structural designation incorporates multiple functional groups that contribute to its chemical identity: the piperazine heterocycle serves as the central scaffold, the tert-butyl carbamate provides protection for one nitrogen center, the benzyl linker connects to the aromatic ring system, and the hydrazinocarbonyl group introduces amide and hydrazine functionalities. This complex architecture necessitates precise nomenclature to avoid ambiguity in chemical communication and database searches.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C17H26N4O3, reflecting the presence of seventeen carbon atoms, twenty-six hydrogen atoms, four nitrogen atoms, and three oxygen atoms. The molecular weight is precisely determined as 334.4 grams per mole, positioning this compound within the range typical for pharmaceutical intermediates and small molecule drug candidates.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C17H26N4O3 | |
| Molecular Weight | 334.4 g/mol | |
| Monoisotopic Mass | 334.2 Da | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Polarizability | 36.5 ± 0.5 × 10⁻²⁴ cm³ |
The elemental composition reveals a relatively high nitrogen content of approximately 16.8% by mass, contributed by the four nitrogen atoms distributed across the piperazine ring, the carbamate functionality, and the hydrazide group. The carbon content represents approximately 61.1% of the molecular weight, while hydrogen accounts for 7.8% and oxygen contributes 14.4%. This composition reflects the organic nature of the compound with significant heteroatom content that influences its chemical properties and potential biological interactions.
The molecular weight of 334.4 grams per mole places this compound within the optimal range for drug-like molecules according to Lipinski's rule of five, although complete assessment would require additional physicochemical parameters. The presence of multiple nitrogen atoms and the hydrazide functionality suggests potential for hydrogen bonding interactions, which may influence solubility, permeability, and binding characteristics in biological systems.
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional structure of this compound exhibits characteristic conformational features typical of substituted piperazine derivatives. The piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing nitrogen atoms. This conformational preference minimizes steric interactions between substituents and optimizes orbital overlap for the nitrogen lone pairs.
The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)N1CCN(CC1)Cc2ccc(cc2)C(=O)NN. The International Chemical Identifier provides a standardized representation: InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)12-13-4-6-14(7-5-13)15(22)19-18/h4-7H,8-12,18H2,1-3H3,(H,19,22). The corresponding InChI Key, YXTVSFNRKMBPKW-UHFFFAOYSA-N, provides a unique identifier for database searches and chemical informatics applications.
Conformational analysis reveals that the tert-butyl group adopts an orientation that minimizes steric hindrance with the piperazine ring system. The benzyl substituent extends from one nitrogen atom of the piperazine ring, with the aromatic ring capable of adopting multiple orientations relative to the heterocyclic core. The hydrazinocarbonyl group introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions and restricted rotation around the amide bond.
The spatial arrangement of functional groups within the molecule creates distinct regions of varying electronic density and reactivity. The electron-rich piperazine nitrogen atoms serve as potential coordination sites for metal interactions, while the carbonyl groups of both the carbamate and hydrazide functionalities provide hydrogen bond acceptor capabilities. The terminal hydrazine group offers both hydrogen bond donor and acceptor properties, contributing to the overall three-dimensional structure and intermolecular interaction potential.
Comparative Analysis with Related Piperazine Carboxylate Derivatives
Structural comparison with related piperazine carboxylate derivatives reveals distinctive features that differentiate this compound from similar compounds in this chemical class. The closely related tert-Butyl 4-benzylpiperazine-1-carboxylate (CAS: 57260-70-5) shares the core piperazine scaffold and tert-butyl carbamate protection but lacks the hydrazinocarbonyl substituent on the benzyl ring. This structural difference significantly impacts the compound's reactivity profile and potential biological activity.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C17H26N4O3 | 334.4 g/mol | Hydrazinocarbonyl benzyl substitution |
| tert-Butyl 4-benzylpiperazine-1-carboxylate | C16H24N2O2 | 276.4 g/mol | Simple benzyl substitution |
| tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate | C18H26N2O4 | 334.4 g/mol | Methyl ester benzyl substitution |
The comparison with tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate (CAS: 844891-11-8) demonstrates isomeric relationships, as both compounds share identical molecular weights of 334.4 grams per mole but differ in their functional group composition. The methoxycarbonyl derivative contains a methyl ester functionality instead of the hydrazinocarbonyl group, resulting in different chemical reactivity patterns and potential biological activities.
The hydrazinocarbonyl functionality in the target compound introduces unique chemical properties compared to other piperazine carboxylate derivatives. This group provides enhanced hydrogen bonding capacity through both the amide carbonyl and the terminal hydrazine nitrogen atoms, potentially improving aqueous solubility and biological membrane interactions. The presence of the hydrazide functionality also creates opportunities for metal chelation and coordination chemistry applications that are not available in simpler benzyl-substituted derivatives.
Structural analysis reveals that the spatial arrangement of substituents around the piperazine core influences conformational preferences and intermolecular interactions. The hydrazinocarbonyl group extends the overall molecular length compared to unsubstituted benzyl derivatives, while simultaneously increasing the number of potential hydrogen bonding sites. This structural enhancement may translate to improved binding affinity in biological systems or enhanced selectivity profiles compared to simpler analogs within the piperazine carboxylate family.
Properties
IUPAC Name |
tert-butyl 4-[[4-(hydrazinecarbonyl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)12-13-4-6-14(7-5-13)15(22)19-18/h4-7H,8-12,18H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTVSFNRKMBPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Nucleophilic Substitution and Boc Protection
A widely adopted method involves sequential functionalization of the piperazine scaffold:
Step 1: Piperazine Benzylation
Piperazine is reacted with 4-(chloromethyl)benzoyl chloride in toluene at 80–90°C for 3–6 hours to introduce the benzyl group. The reaction is driven by nucleophilic substitution, with yields reaching 70–85% after purification.
Step 2: Hydrazinocarbonylation
The benzylated intermediate is treated with hydrazine hydrate in ethanol under reflux (78°C) for 12 hours. This step installs the hydrazinocarbonyl moiety, with yields averaging 65–75%.
Step 3: tert-Butoxycarbonyl (Boc) Protection
The free amine group of the piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions (0°C → room temperature, 4–6 hours) yield the final compound at 80–90% purity.
One-Pot Click Chemistry Approach
A streamlined protocol leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient synthesis:
Reagents :
- tert-Butyl 4-propioloylpiperazine-1-carboxylate
- Aryl/alkyl azides
- CuI (10 mol%), DIPEA (1.5 eq), DMF (solvent)
- Reactants are combined at 0°C for 5 minutes.
- Quenched with ice-cold water, filtered, and washed with diethyl ether.
Yield : 90–97% with >95% purity.
Case Study: Optimization of Reaction Conditions
A comparative analysis of solvent systems and catalysts reveals critical parameters for maximizing yield:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF (polar aprotic) | +15% | |
| Catalyst | CuI (10 mol%) | +20% | |
| Temperature | 0°C (initial) → RT | +12% | |
| Base | DIPEA (1.5 eq) | +10% |
Purification and Characterization
- Silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity.
- Recrystallization from ethanol/water mixtures enhances crystallinity.
- NMR : Distinct signals for Boc (δ 1.49 ppm, singlet) and hydrazinocarbonyl (δ 8–10 ppm, broad).
- LCMS : [M+H]⁺ = 345.2 (theoretical).
Challenges and Mitigation Strategies
- Hydrazine Handling : Hydrazine hydrate is hygroscopic and toxic; reactions require inert atmosphere and strict temperature control.
- Boc Deprotection Risk : High temperatures (>110°C) during coupling may cleave the Boc group. Gradual heating (80°C → 110°C) minimizes degradation.
Chemical Reactions Analysis
tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. A study highlighted the synthesis of hydrazinocarbonyl derivatives, including tert-butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate, which demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making this compound a potential candidate for further development in cancer therapies .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of hydrazinocarbonyl derivatives. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The presence of the hydrazine moiety is thought to enhance their interaction with bacterial enzymes, leading to effective antimicrobial action .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including the reaction of piperazine with hydrazine derivatives and subsequent esterification processes. This synthetic pathway not only provides access to the target compound but also allows for the exploration of various derivatives that may enhance biological activity or reduce toxicity.
Case Study: Synthesis Protocol
A detailed synthesis protocol includes:
- Reagents: tert-butyl piperazine-1-carboxylate, hydrazine hydrate, and appropriate solvents.
- Procedure:
- Combine tert-butyl piperazine with hydrazine in a solvent under controlled temperature conditions.
- Purify the resultant compound using recrystallization techniques.
- Yield: Typically ranges from 60% to 80%, depending on reaction conditions .
Potential Applications in Drug Delivery Systems
Due to its favorable lipophilicity and ability to form stable complexes with various biomolecules, this compound shows promise in drug delivery applications. Its ability to encapsulate drugs and release them in a controlled manner could lead to advancements in targeted therapy strategies.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Key Findings :
Functional Group Impact: The hydrazinocarbonyl group in the target compound distinguishes it from analogs like 49 (sulfamoyl) or 4 (boron-containing). Hydrazides are more nucleophilic and prone to oxidative degradation compared to sulfonamides or boronate esters, which may limit shelf-life but enhance reactivity in crosslinking applications . The tert-butyl carbamate group, common to all listed compounds, acts as a protecting group for the piperazine nitrogen, enabling selective deprotection for downstream functionalization .
Synthetic Efficiency: Analogs with simple substituents (e.g., methyl in ) achieve higher yields (98%) compared to complex hybrids (e.g., imidazothiazole in ), where purification challenges reduce yields. The target compound’s hydrazinocarbonyl group may require anhydrous conditions to prevent hydrolysis, complicating synthesis relative to sulfamoyl or boronate derivatives .
Biological Relevance :
- Piperazine derivatives with aryl-hydrazide motifs (e.g., the target compound) are under investigation as inhibitors of metalloenzymes (e.g., carbonic anhydrase) due to their metal-chelating hydrazide group .
- In contrast, dimethylsulfamoyl derivative 49 exhibits anti-parasitic activity, highlighting how electronic modifications (sulfamoyl vs. hydrazide) redirect biological targeting .
Material Science Applications: Boron-containing analogs (e.g., ) are prized for their role in organic electronics, whereas cyanophenyl derivatives (e.g., ) are explored in optoelectronics due to extended conjugation.
Challenges and Opportunities
- Stability: Hydrazinocarbonyl derivatives are prone to oxidation, necessitating stabilizers like antioxidants during storage .
- Diversity-Oriented Synthesis : Modular piperazine scaffolds (e.g., ) enable rapid generation of analogs for structure-activity relationship (SAR) studies.
- Unresolved Questions: The crystallographic behavior of hydrazinocarbonyl-piperazine hybrids remains understudied compared to sulfonamide or boronate analogs .
Biological Activity
tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate (CAS No. 874842-90-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₄O₃
- Molecular Weight : 244.29 g/mol
- Structure : The compound features a piperazine ring substituted with a hydrazinocarbonyl group and a tert-butyl ester, which may influence its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
1. Inhibition Studies
Research indicates that compounds with similar piperazine structures exhibit significant inhibition of various enzymes and receptors:
- c-Met Protein Kinase : Compounds containing piperazine derivatives have shown promising results as inhibitors of c-Met protein kinase, which is implicated in cancer progression. For instance, derivatives have been reported to possess IC50 values in the low micromolar range, indicating potent activity against this target .
- Dipeptidyl Peptidase IV (DPP-IV) : Some piperazine derivatives have demonstrated DPP-IV inhibitory activity, which is relevant for diabetes management. The structure of this compound may confer similar properties .
2. Antioxidant Activity
Studies have suggested that hydrazone derivatives, including those related to the compound , exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into its biological efficacy:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and stability |
| Hydrazinocarbonyl group | Contributes to enzyme inhibition |
| Benzyl moiety | Influences receptor binding affinity |
The presence of the hydrazinocarbonyl group is particularly noteworthy as it may facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions.
Case Studies
Several studies have explored the therapeutic potential of related compounds:
- Cancer Treatment : A study investigating piperazine derivatives indicated that modifications to the benzyl group significantly altered their effectiveness as c-Met inhibitors, suggesting a tailored approach to drug design .
- Diabetes Management : Research on DPP-IV inhibitors has shown that piperazine-based compounds can lower blood glucose levels effectively in animal models, supporting their use in diabetes therapeutics .
- Neuroprotective Effects : Some hydrazone derivatives have been evaluated for their neuroprotective properties, demonstrating potential benefits in conditions like Alzheimer's disease through their antioxidant activities .
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate?
Answer:
The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen under basic conditions (e.g., KCO in 1,4-dioxane at 110°C for 12 hours) to ensure regioselectivity .
Benzylation : Coupling 4-(hydrazinocarbonyl)benzyl chloride or bromide to the Boc-protected piperazine via nucleophilic substitution.
Hydrazide Formation : Reacting the intermediate with hydrazine hydrate to install the hydrazinocarbonyl group.
Key parameters include solvent choice (e.g., DCM for Boc protection), temperature control (110°C for coupling), and purification via silica gel chromatography (hexane/ethyl acetate gradients) .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
NMR Spectroscopy : H and C NMR confirm the Boc group (e.g., singlet at δ 1.49 ppm for tert-butyl) and piperazine ring protons (δ 3.4–3.8 ppm). The hydrazinocarbonyl group appears as a broad peak at δ 8–10 ppm .
LCMS : Validates molecular weight (e.g., [M+H]+ for CHNO: expected 345.2) .
X-ray Crystallography : Resolves chair conformation of the piperazine ring and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal packing) .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
Answer:
Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
Temperature Modulation : Gradual heating (e.g., 80°C → 110°C) minimizes side reactions like Boc deprotection .
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dioxane enhances coupling kinetics .
Purification : Gradient elution (hexane:EtOAc from 8:1 to 4:1) isolates the product with >95% purity .
Advanced: How does the piperazine ring conformation influence reactivity and intermolecular interactions?
Answer:
X-ray data reveals:
- Chair Conformation : The piperazine ring adopts a chair geometry, positioning the Boc group equatorially and the benzyl substituent axially to minimize steric strain .
- Hydrogen Bonding : The hydrazinocarbonyl group forms intramolecular N–H⋯O bonds (2.0–2.2 Å), stabilizing the structure. Intermolecular π–π stacking between aromatic rings (3.5–4.0 Å) directs crystal packing .
These features impact reactivity by modulating steric accessibility and electronic effects at the nitrogen centers.
Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
Polymorph Screening : Use differential scanning calorimetry (DSC) to detect alternative crystal forms that may explain spectral mismatches .
Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring flipping in piperazine) that affect peak splitting .
DFT Calculations : Compare experimental C NMR shifts with computed values to validate crystallographic models .
Advanced: What strategies guide the design of derivatives for targeting enzyme inhibition?
Answer:
Structure-Activity Relationship (SAR) :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the benzyl position to enhance binding to catalytic lysine residues in kinases .
- Bioisosteres : Replace the hydrazinocarbonyl group with a carbamate or urea to modulate solubility and H-bond donor capacity .
Docking Studies : Use crystal structure data (e.g., PDB ID: 3ERT) to predict binding poses in enzyme active sites .
In Vitro Assays : Screen derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or calorimetry .
Advanced: How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?
Answer:
Protection/Deprotection : Temporarily mask reactive groups (e.g., Boc for amines, TBS for hydroxyls) to prevent cross-reactivity .
Byproduct Trapping : Add scavengers (e.g., polymer-bound thiourea for excess isocyanates) during workup .
In-line Analytics : Use LCMS or FT-IR to monitor reaction progress and identify persistent impurities .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
